Ethylenediaminetetraacetic acid trisodium salt dihydrate
Description
Ethylenediaminetetraacetic acid trisodium salt dihydrate (CAS: 150-38-9; molecular formula: C₁₀H₁₃N₂Na₃O₈·2H₂O; molecular weight: 394.22 g/mol) is a water-soluble chelating agent widely used in biochemical and industrial applications . It exists as a white or off-white crystalline powder, with a solubility of 32 g/100 mL in 1 M NaOH solutions. Its primary function is to sequester metal ions, making it valuable in pharmaceuticals, analytical chemistry, and environmental remediation .
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSPZRQQUFHRY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2Na3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908591 | |
| Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-22-0 | |
| Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation of Ethylenediamine and Hydroxyacetonitrile
The most well-documented method for synthesizing EDTA salts involves the reaction of ethylenediamine with hydroxyacetonitrile in a sodium hydroxide solution. This process, detailed in a 2009 patent (CN101723842A), initially produces EDTA tetrasodium salt, which is subsequently acidified to yield disodium or trisodium variants. For trisodium salt dihydrate, partial neutralization of the tetrasodium intermediate is critical. The reaction proceeds under vacuum (-0.01 to -0.02 MPa) at 85–102°C, with hydroxyacetonitrile added over 3–5 hours. Sodium cyanide (NaCN) is introduced at a molar ratio of 1:22–26 relative to hydroxyacetonitrile to suppress side reactions and enhance product purity.
Key Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 85–102°C | Accelerates condensation |
| Pressure | -0.01 to -0.02 MPa | Removes volatile byproducts |
| NaCN : Hydroxyacetonitrile | 1:22–26 | Inhibits polymerization |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Acidification and Crystallization
Following the condensation step, the tetrasodium EDTA solution is acidified to pH 4.9 using sulfuric acid, triggering crystallization. To isolate the trisodium salt, the pH must be carefully adjusted to 9–12 during intermediate stages, favoring the selective precipitation of the trisodium form. Post-acidification, hydrogen peroxide (H₂O₂) is added at 80–90°C to oxidize residual organic impurities, followed by activated carbon treatment to remove colored byproducts. The final product is crystallized at 40–50°C and dried at 78–80°C to obtain the dihydrate form.
Reaction Optimization and Process Control
Role of Sodium Cyanide as an Inhibitor
Sodium cyanide serves as a critical additive to prevent the polymerization of hydroxyacetonitrile, a common side reaction that reduces yield. At a molar ratio of 1:22–26 (NaCN:hydroxyacetonitrile), the inhibitor suppresses free-radical chain reactions, ensuring >99% purity in the final product. Comparative studies in the patent indicate that omitting NaCN results in a 15–20% decrease in yield due to tar formation.
Temperature and Pressure Modulation
Maintaining a reaction temperature of 95–102°C under mild vacuum (-0.015 MPa) enhances the solubility of intermediates and prevents thermal degradation. The vacuum facilitates the removal of ammonia, a byproduct of ethylenediamine decomposition, which otherwise elevates pH and promotes unwanted side reactions.
Purification and Quality Assurance
Oxidative Purification with Hydrogen Peroxide
Post-reaction, the crude EDTA solution is treated with 27.7% hydrogen peroxide at 80°C for 20 minutes. This step oxidizes residual cyanide compounds and organic impurities, reducing the concentration of harmful byproducts such as nitriles and amines.
Activated Carbon Decolorization
Adding 3.1 g/L of activated carbon (gac) at 96°C removes pigments and high-molecular-weight impurities. Filtration through a glass sand core (G4) ensures particle-free crystallization, yielding a white crystalline product with a luminous intensity >95%.
Typical Product Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₂O₈Na₃·2H₂O |
| CAS Number | 85715-60-2 |
| Purity | ≥99.3% |
| Melting Point | 245°C |
| Solubility | Soluble in alkaline solutions |
Industrial-Scale Production and Cost Efficiency
The patented method reduces production costs by 10% compared to traditional EDTA synthesis routes, primarily through the use of low-cost hydroxyacetonitrile and in-process recycling of EDTA tetracid. A batch producing 208.5 g of EDTA trisodium salt dihydrate requires:
-
36.5 g ethylenediamine (99% purity)
-
360.5 g hydroxyacetonitrile (41.13% aqueous solution)
Scaling this process to 1,000 kg/year involves continuous vacuum distillation and automated pH control systems to maintain consistency.
Chemical Reactions Analysis
Chelation of Divalent and Heavy Metal Ions
Ethylenediaminetetraacetic acid trisodium salt dihydrate (EDTA-3Na·2H₂O) primarily acts as a polydentate ligand, forming stable complexes with divalent and trivalent metal ions. Its hexadentate structure allows simultaneous coordination with six donor atoms (four carboxyl oxygen and two amine nitrogen atoms), enabling strong chelation of metals like calcium (Ca²⁺) , iron (Fe²⁺/Fe³⁺) , lead (Pb²⁺) , and mercury (Hg²⁺) . This reaction is critical in applications such as water purification, where EDTA removes toxic heavy metals by forming soluble complexes .
Example Reaction :
This reaction occurs at neutral pH, making EDTA effective in diverse environments .
Reactions with Aluminum and Oxidizers
EDTA-3Na·2H₂O reacts with aluminum under aqueous conditions to produce hydrogen gas:
This reaction underscores its role in metal extraction processes . Additionally, EDTA is incompatible with strong oxidizers (e.g., chlorine dioxide) and transition metals like copper, which can lead to decomposition or precipitation .
Biochemical Interactions
In enzyme assays and protein stabilization, EDTA-3Na·2H₂O inhibits metal-dependent enzymes (e.g., metalloproteases) by chelating essential divalent cations (Mg²⁺, Zn²⁺). This reversible inhibition prevents sample degradation in electrophoresis and nucleic acid extraction .
Typical Working Concentration :
Decomposition and Environmental Impact
When heated, EDTA-3Na·2H₂O decomposes, releasing toxic fumes of nitric oxides and sodium oxides . Its persistence in aquatic systems has raised environmental concerns due to its slow biodegradation .
Scientific Research Applications
Pharmaceutical Applications
EDTA-Na3 is widely used in the pharmaceutical industry due to its ability to bind metal ions. This property is crucial in various applications:
- Chelating Agent : EDTA is employed to treat heavy metal poisoning by binding metals such as lead and mercury, facilitating their excretion from the body .
- Anticoagulant : It is used in blood collection tubes to prevent coagulation by chelating calcium ions, which are essential for the blood clotting process .
- Stabilizer : In formulations, EDTA helps stabilize active ingredients by preventing metal ion-induced degradation .
Environmental Applications
In environmental science, EDTA-Na3 plays a significant role in assessing and managing metal contamination:
- Water Treatment : EDTA is utilized in wastewater treatment to remove heavy metals from effluents. Studies have shown that it effectively reduces metal concentrations in treated water, improving water quality .
- Soil Remediation : It is applied in soil remediation techniques to extract heavy metals from contaminated soils, enhancing the bioavailability of nutrients for plants .
Food Industry Applications
EDTA-Na3 is also used in the food industry for its preservative qualities:
- Preservative : It acts as a preservative and color retention agent in food products, preventing discoloration and spoilage caused by metal ions .
- Flavoring Agent : EDTA can enhance flavor stability by chelating trace metals that may catalyze oxidation reactions .
Analytical Chemistry Applications
In analytical chemistry, EDTA serves as a critical component in various analytical techniques:
- Titration : It is commonly used in complexometric titrations to determine concentrations of metal ions in solution. The formation of stable complexes allows for accurate quantification .
- Sample Preparation : EDTA facilitates the extraction of metals from biological samples for further analysis using techniques like gas chromatography and mass spectrometry (GC-MS) .
Case Study 1: Heavy Metal Removal from Water
A study demonstrated the effectiveness of EDTA in removing lead from contaminated water sources. The research indicated that water treated with EDTA showed lead concentrations reduced to below regulatory limits, highlighting its potential for environmental remediation .
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Lead Concentration (mg/L) | 15 | 0.1 |
Case Study 2: EDTA as an Anticoagulant
Research on blood collection using EDTA demonstrated that samples treated with EDTA maintained cellular integrity and reduced clot formation compared to untreated samples, affirming its role as an effective anticoagulant .
| Sample Type | Clot Formation (%) | Calcium Ion Concentration (mM) |
|---|---|---|
| Control | 85 | 5 |
| EDTA Treated | 5 | 0 |
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid trisodium salt dihydrate is chelation. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this mechanism is used to inhibit metal-dependent enzymes and to detoxify heavy metals.
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid Disodium Salt Dihydrate (EDTA-2Na)
- CAS : 6381-92-6; Molecular Formula : C₁₀H₁₄N₂Na₂O₈·2H₂O; Molecular Weight : 372.24 g/mol .
- Solubility : Highly soluble in water (108 g/L at 20°C) and compatible with acidic buffers.
- Applications :
- Key Difference : EDTA-2Na has fewer sodium ions, resulting in lower pH buffering capacity compared to EDTA-3Na.
Ethylenediaminetetraacetic Acid Tetrasodium Salt Dihydrate (EDTA-4Na)
- CAS : 10378-23-1; Molecular Formula : C₁₀H₁₂N₂Na₄O₈·2H₂O; Molecular Weight : 420.23 g/mol .
- Solubility : Higher solubility in alkaline conditions due to increased sodium content.
- Applications :
- Industrial water treatment for scale inhibition.
- Stronger alkalinity makes it suitable for high-pH systems compared to EDTA-3Na.
Ethylenediaminetetraacetic Acid Tripotassium Salt Dihydrate (EDTA-3K)
Trisodium Citrate Dihydrate
- CAS : 6132-04-3; Molecular Formula : C₆H₅Na₃O₇·2H₂O; Molecular Weight : 294.10 g/mol .
- Role : Often used alongside EDTA salts (e.g., in electroless plating or fecal preservation buffers) but lacks broad-spectrum metal chelation .
- Key Difference : Primarily binds Ca²⁺ and Mg²⁺, unlike EDTA derivatives that target transition metals.
Data Table: Comparative Properties of EDTA Salts
Research Findings and Practical Considerations
- Soil Remediation : EDTA-2Na outperforms EDTA-3Na in Cu removal (84% efficiency at 0.005 M) due to optimized ion exchange kinetics .
- Microbial Preservation : EDTA-2Na (20 mM) combined with trisodium citrate stabilizes fecal microbiota at 50°C for 5 days .
- Crystal Growth Inhibition : Trisodium citrate and EDTA-2Na synergistically limit BaF₂ formation in hydrothermal synthesis, unlike EDTA-3Na .
- Safety : EDTA-3K is incompatible with strong oxidizers and metals, requiring careful handling in formulations .
Biological Activity
Ethylenediaminetetraacetic acid trisodium salt dihydrate (Na₄EDTA·2H₂O) is a chelating agent widely used in various fields, including medicine, biochemistry, and environmental science. Its ability to bind metal ions makes it valuable for numerous applications, from treating heavy metal poisoning to its use as a preservative in food and cosmetics. This article delves into the biological activity of Na₄EDTA·2H₂O, exploring its mechanisms of action, therapeutic applications, and potential risks based on diverse research findings.
Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid with the formula . The trisodium salt form is particularly notable for its high solubility in water and ability to form stable complexes with various metal ions. The molecular weight of Na₄EDTA·2H₂O is approximately 412.23 g/mol .
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₈Na₄·2H₂O |
| Molecular Weight | 412.23 g/mol |
| Solubility | Highly soluble in water |
| pH (1% solution) | 4.0 - 6.0 |
Na₄EDTA·2H₂O functions primarily as a chelating agent, binding to metal ions such as lead, mercury, and calcium. This binding can facilitate the excretion of toxic metals from the body or prevent their harmful effects by sequestering them in a non-reactive form.
Biological Activity
- Metal Ion Chelation : Na₄EDTA·2H₂O effectively binds divalent and trivalent metal ions, which can be utilized in detoxification therapies for heavy metal poisoning.
- Antimicrobial Properties : Research indicates that EDTA exhibits antimicrobial activity against various pathogens by disrupting their cell membranes and inhibiting essential metal-dependent enzymes .
- Inhibition of Metallopeptidases : EDTA can inhibit metallopeptidases by chelating the essential metal ions required for their catalytic activity, which has implications in cancer treatment and other diseases .
Case Studies
- Heavy Metal Poisoning : A study demonstrated the efficacy of Na₄EDTA·2H₂O in treating lead poisoning in children, highlighting significant reductions in blood lead levels following treatment .
- Antimicrobial Use : In a clinical trial involving patients with catheter-associated urinary tract infections (CAUTIs), tetrasodium EDTA was shown to reduce bacterial colonization and prevent catheter blockages due to mineral deposits .
- Veterinary Medicine : EDTA is utilized in veterinary ophthalmology as an anticollagenase agent to manage corneal ulcers in animals, thereby preventing further tissue damage .
Table 2: Summary of Therapeutic Applications
| Application | Description | Findings |
|---|---|---|
| Heavy Metal Detoxification | Treatment for lead and mercury poisoning | Significant reduction in toxicity |
| Antimicrobial Agent | Prevention of CAUTIs | Reduced bacterial colonization |
| Veterinary Ophthalmology | Treatment of corneal ulcers | Prevents tissue damage |
Environmental Impact
While Na₄EDTA·2H₂O has beneficial applications, its widespread use raises environmental concerns regarding heavy metal bioavailability and potential toxicity to aquatic life. Studies have shown that EDTA can enhance the mobility of heavy metals in contaminated soils and water bodies, leading to increased bioaccumulation risks .
Risk Assessment
The Environmental Protection Agency (EPA) has assessed the potential risks associated with EDTA exposure, particularly concerning its ability to sequester essential trace metals necessary for biological functions. Chronic exposure may lead to deficiencies, especially zinc deficiency, which can have adverse health effects .
Q & A
Q. How can researchers prepare and standardize a solution of EDTA trisodium salt dihydrate for metal chelation studies?
Methodological Answer:
- Dissolve the compound in deionized water while adjusting pH to 8–10 using sodium hydroxide (0.1 M) to ensure full solubility of the chelating agent. Standardize the solution via complexometric titration using calcium chloride or zinc sulfate as a titrant, with murexide or Eriochrome Black T as indicators. Validate concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .
Q. What factors influence the chelation efficiency of EDTA trisodium salt dihydrate in aqueous systems?
Methodological Answer:
- Key factors include pH (optimal range: 8–12 for most divalent cations), ionic strength, and competing ligands. For example, at pH < 6, protonation of EDTA reduces its binding capacity. Use buffered systems (e.g., MES or borate buffers) to maintain consistent pH. Quantify chelation efficiency via spectrophotometric assays measuring free metal ions (e.g., ferrozin for Fe²⁺) or by monitoring stability constants using potentiometric titration .
Q. How should EDTA trisodium salt dihydrate be stored to maintain stability in laboratory settings?
Methodological Answer:
- Store in airtight containers at room temperature (20–25°C) in low-humidity environments. Prolonged exposure to moisture or acidic vapors can hydrolyze the compound. Monitor purity periodically via FT-IR spectroscopy (characteristic peaks at 1640 cm⁻¹ for carboxylate groups) or Karl Fischer titration for water content verification .
Advanced Research Questions
Q. How can discrepancies in reported stability constants (log K) for EDTA trisodium salt-metal complexes be resolved?
Methodological Answer:
- Discrepancies often arise from differences in ionic strength, temperature, or auxiliary ligands. Replicate experiments under standardized conditions (e.g., I = 0.1 M KCl, 25°C) using a combination of potentiometric and spectrophotometric titrations. Cross-validate data with computational methods like density functional theory (DFT) to model metal-ligand interactions. Reference databases such as the IUPAC Stability Constants Database for baseline comparisons .
Q. What strategies mitigate interference from EDTA trisodium salt dihydrate in enzymatic assays (e.g., lipase activity studies)?
Methodological Answer:
- EDTA can chelate cofactor metals (e.g., Ca²⁺, Mg²⁺), indirectly inhibiting metalloenzymes. To minimize interference: (i) Optimize EDTA concentration (typically 0.1–1 mM) using dose-response curves. (ii) Introduce non-chelating buffers (e.g., HEPES) to maintain ionic balance. (iii) Use metal-replenishment controls (e.g., adding MgCl₂ post-EDTA treatment). Validate activity via fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to bypass metal-dependent steps .
Q. How does EDTA trisodium salt dihydrate enhance or disrupt nanoparticle synthesis (e.g., gold or europium-doped systems)?
Methodological Answer:
- EDTA acts as a capping agent by binding to metal precursors, controlling nucleation rates. For gold nanoparticles, combine with trisodium citrate (reducing agent) in a seed-mediated growth protocol. Monitor size distribution via dynamic light scattering (DLS) and surface morphology via TEM. Adjust EDTA:metal molar ratios (e.g., 2:1 to 4:1) to balance stabilization and reduction kinetics. For europium-doped materials, EDTA enhances luminescence by passivating surface defects—quantify using hypersensitive emission bands at 615 nm .
Analytical and Experimental Design
Q. What methods are recommended for quantifying residual EDTA trisodium salt dihydrate in environmental or biological samples?
Methodological Answer:
- Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm using a C18 column and mobile phase of 10 mM tetrabutylammonium bromide (pH 4.5). For trace analysis, use LC-MS/MS with negative ionization mode (m/z 292 → 179 transition). Validate recovery rates via spike-and-recovery experiments in matrices like serum or wastewater .
Q. How to design a study assessing EDTA trisodium salt’s role in preventing calcium sulfate scaling under hydrothermal conditions?
Methodological Answer:
- Simulate scaling by mixing CaCl₂ and Na₂SO₄ solutions at 80–100°C. Vary EDTA concentrations (0.01–0.1% w/v) and measure crystal growth inhibition via XRD (to identify gypsum vs. anhydrite phases) and SEM-EDS. Correlate inhibition efficiency with solution saturation indices calculated using software like PHREEQC. Include controls with alternative chelators (e.g., citric acid) for comparative analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
